Cas no 2034355-82-1 (N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide structure](https://www.kuujia.com/scimg/cas/2034355-82-1x500.png)
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide
- N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
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- Inchi: 1S/C15H24N4O4S/c1-17(2)24(22,23)19-9-6-12(7-10-19)11-16-14(20)13-5-4-8-18(3)15(13)21/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,16,20)
- InChI Key: RVIIMMPAVOJZDM-UHFFFAOYSA-N
- SMILES: S(N(C)C)(N1CCC(CNC(C2=CC=CN(C)C2=O)=O)CC1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 656
- XLogP3: 0.4
- Topological Polar Surface Area: 98.4
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6539-2116-50mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6539-2116-2μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6539-2116-30mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6539-2116-10mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6539-2116-1mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6539-2116-2mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6539-2116-25mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6539-2116-5μmol |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6539-2116-40mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6539-2116-100mg |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide |
2034355-82-1 | 100mg |
$248.0 | 2023-09-08 |
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide Related Literature
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Additional information on N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Professional Introduction to Compound with CAS No. 2034355-82-1 and Product Name: N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Compound with the CAS number 2034355-82-1 and the product name N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural complexity and unique functional groups of this compound make it a promising candidate for further investigation in various therapeutic areas.
The molecular structure of this compound features a piperidine ring substituted with a dimethylsulfamoyl group, which is connected to a methyl group through an amide bond. The core of the molecule is a dihydropyridine scaffold, which is known for its versatility in medicinal chemistry. Dihydropyridines are particularly interesting due to their ability to interact with biological targets in a highly specific manner, making them valuable in the development of small-molecule drugs.
Recent research has highlighted the importance of piperidine derivatives in the design of bioactive molecules. Piperidine rings are commonly found in many FDA-approved drugs, owing to their favorable pharmacokinetic properties and ability to enhance binding affinity to biological targets. The presence of the dimethylsulfamoyl group in this compound adds an additional layer of functionality, which could potentially modulate the biological activity of the molecule. This group is known to enhance solubility and improve metabolic stability, which are crucial factors in drug development.
The dihydropyridine moiety in the compound's structure is particularly noteworthy. Dihydropyridines have been extensively studied for their vasodilatory effects, primarily due to their interaction with calcium channels. However, recent studies have expanded the therapeutic potential of dihydropyridines beyond cardiovascular applications. For instance, certain dihydropyridine derivatives have shown promise in treating neurological disorders by modulating neurotransmitter release and receptor activity.
In the context of current research trends, this compound aligns well with the growing interest in structure-based drug design. The precise arrangement of functional groups in its molecular structure suggests that it could be a valuable tool for understanding enzyme-substrate interactions and developing inhibitors targeting specific biological pathways. The amide bond connecting the piperidine ring to the dihydropyridine core provides a site for further chemical modification, allowing for the exploration of diverse analogues with tailored biological properties.
The potential applications of this compound extend to several therapeutic areas. In oncology, for example, dihydropyridine derivatives have been investigated for their ability to inhibit kinases and other enzymes involved in cancer cell proliferation. The dimethylsulfamoyl group may enhance the compound's ability to interact with these targets by improving binding affinity or altering pharmacokinetic profiles. Additionally, the piperidine ring could serve as a scaffold for developing drugs that target protein-protein interactions relevant to cancer biology.
In neurology, the compound's structure suggests potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Dihydropyridines have been shown to modulate cholinergic systems and protect against oxidative stress, both of which are relevant mechanisms in these conditions. The dimethylsulfamoyl group may further enhance these effects by improving blood-brain barrier penetration or reducing metabolic clearance.
The field of inflammation research also stands to benefit from studies involving this compound. Piperidine derivatives have been reported to exhibit anti-inflammatory properties by inhibiting inflammatory cytokines and enzymes. The unique combination of functional groups in this molecule may provide a new approach to modulating inflammatory responses, which are central to numerous chronic diseases.
From a synthetic chemistry perspective, this compound offers an excellent opportunity for exploring new synthetic strategies and methodologies. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the preparation of complex derivatives with tailored properties. Advances in computational chemistry and molecular modeling can further aid in optimizing synthetic routes and predicting biological activity.
The development of novel drug candidates often involves iterative optimization based on structural modifications guided by computational predictions and experimental data. This compound serves as a versatile platform for such studies, allowing researchers to explore various structural variations while maintaining key pharmacophoric elements necessary for biological activity. The integration of high-throughput screening technologies can accelerate the process by rapidly identifying derivatives with improved potency and selectivity.
In conclusion, Compound with CAS No. 2034355-82-1 and its product name N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique structural features make it a promising candidate for further investigation across multiple disease areas. As research continues to uncover new applications for piperidine and dihydropyridine derivatives, compounds like this one are likely to play a crucial role in shaping the future of drug discovery and development.
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